2-Hydroxy-4-nitropyridine

tautomerism NMR spectroscopy heterocyclic chemistry

2-Hydroxy-4-nitropyridine (CAS 4487-51-8), also referred to as 4-nitropyridin-2-ol or 4-nitro-1H-pyridin-2-one, is a heterocyclic building block of the nitropyridine class with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol. It features a hydroxyl group at the 2-position and a nitro group at the 4-position on the pyridine ring.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 4487-51-8
Cat. No. B1586587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-nitropyridine
CAS4487-51-8
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1[N+](=O)[O-]
InChIInChI=1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8)
InChIKeySTJAXIFXCBWILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-nitropyridine (CAS 4487-51-8) for Research & Industrial Procurement: Core Identity and Differentiation


2-Hydroxy-4-nitropyridine (CAS 4487-51-8), also referred to as 4-nitropyridin-2-ol or 4-nitro-1H-pyridin-2-one, is a heterocyclic building block of the nitropyridine class with the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol [1]. It features a hydroxyl group at the 2-position and a nitro group at the 4-position on the pyridine ring . This specific substitution pattern imparts distinct physicochemical properties—including tautomeric preference, acid/base behavior, lipophilicity, and solid-state characteristics—that differentiate it from positional isomers and other nitropyridine derivatives commonly used in pharmaceutical, agrochemical, and materials science research [1].

Why 2-Hydroxy-4-nitropyridine Cannot Be Readily Substituted by Other Nitropyridine Isomers


Generic substitution among nitropyridine isomers is precluded by position-dependent differences in tautomeric equilibrium, acid dissociation constants, and lipophilicity that govern reactivity, solubility, and intermolecular interactions [1]. The 2-hydroxy-4-nitro substitution pattern yields a predominant keto tautomer (4-nitro-1H-pyridin-2-one), a distinctly higher pKa (~9.92), and a more hydrophilic XLogP3 (−0.2) relative to other isomers and parent 4-nitropyridine [1][2]. These differences directly impact performance in nucleophilic aromatic substitution, hydrogen-bonding-dependent crystallization, and chromatographic separations—making simple isomer interchange a source of failed syntheses or irreproducible analytical results [1].

Quantitative Evidence: How 2-Hydroxy-4-nitropyridine Differs from Its Closest Analogs


Tautomeric Equilibrium: Keto Form Prevalence in 2-Hydroxy-4-nitropyridine vs. Enol Form in 3-Hydroxy Isomers

2-Hydroxy-4-nitropyridine exhibits a predominant keto tautomer (4-nitro-1H-pyridin-2-one) in solution, a behavior shared with 4-hydroxy derivatives but distinct from the 3-hydroxy isomer which exists primarily in the enol form [1]. This differential tautomeric preference is observed across 22 substituted nitropyridines and directly influences hydrogen-bonding capacity, reactivity, and spectral properties [1].

tautomerism NMR spectroscopy heterocyclic chemistry

Acid Dissociation Constant (pKa): 2-Hydroxy-4-nitropyridine Is Significantly Less Acidic Than Its 3-Hydroxy Isomer

The predicted pKa of 2-hydroxy-4-nitropyridine is 9.92 ± 0.10, indicating a substantially weaker acid (higher pKa) compared to the 3-hydroxy positional isomer (3-hydroxy-4-nitropyridine), which has a predicted pKa of 4.71 ± 0.10 . This ~5.2 log unit difference translates to over five orders of magnitude difference in acid dissociation constant and protonation state at physiological or mildly basic pH .

pKa acid-base chemistry ionization

Lipophilicity (XLogP3): 2-Hydroxy-4-nitropyridine Is More Hydrophilic Than 4-Nitropyridine

The computed octanol-water partition coefficient (XLogP3-AA) for 2-hydroxy-4-nitropyridine is −0.2, whereas the parent 4-nitropyridine (lacking the hydroxyl group) has an XLogP3 of 0.3 [1]. This −0.5 log unit difference reflects a 3.2-fold higher aqueous affinity for the hydroxylated compound, which alters its behavior in reversed-phase chromatography, liquid-liquid extraction, and biological membrane permeability [1].

lipophilicity partition coefficient XLogP3

Melting Point: 2-Hydroxy-4-nitropyridine Decomposes at a Higher Temperature Than the 3-Hydroxy Isomer

2-Hydroxy-4-nitropyridine exhibits a melting point of 242 °C (decomposition), whereas the 3-hydroxy positional isomer (3-hydroxy-4-nitropyridine) melts at 132 °C without reported decomposition [1]. This 110 °C difference in thermal behavior reflects distinct crystal packing and intermolecular hydrogen-bonding networks arising from the different substitution patterns [1].

thermal properties melting point solid-state characterization

Research and Industrial Applications Where 2-Hydroxy-4-nitropyridine Provides a Documented Advantage


Synthesis of 2-Substituted-4-nitropyridine Derivatives via Nucleophilic Aromatic Substitution

The predominant keto tautomer of 2-hydroxy-4-nitropyridine (4-nitro-1H-pyridin-2-one) activates the pyridine ring toward nucleophilic attack while providing a lactam-like scaffold for subsequent functionalization [1]. Its higher pKa (9.92) relative to 3-hydroxy isomers ensures the hydroxyl group remains protonated under mild basic conditions, preventing unwanted O-alkylation side reactions during N-alkylation or nucleophilic aromatic substitution steps .

HPLC Method Development and Analytical Reference Standard Preparation

With an XLogP3 of −0.2, 2-hydroxy-4-nitropyridine exhibits increased hydrophilicity compared to parent 4-nitropyridine (XLogP3 = 0.3), resulting in shorter retention times on reversed-phase C18 columns and improved peak shape in aqueous-rich mobile phases [2]. This predictable chromatographic behavior, combined with its distinct UV absorbance from the nitro-chromophore, makes it a reliable reference standard for purity analysis and impurity profiling in nitropyridine-containing pharmaceuticals [2].

Building Block in Medicinal Chemistry for Kinase Inhibitors and Antimicrobial Agents

The unique combination of hydrogen-bond donor/acceptor capacity from the lactam moiety (keto tautomer) and electron-withdrawing nitro group enables 2-hydroxy-4-nitropyridine to serve as a privileged scaffold in fragment-based drug discovery [3]. Its thermal stability (decomposition at 242 °C) permits high-temperature Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that would degrade lower-melting isomers [4]. The compound has been implicated as an intermediate in the synthesis of kinase inhibitors and antimicrobial nitropyridine derivatives [3].

Crystallization and Solid Form Screening in Preformulation Studies

The 110 °C higher decomposition temperature of 2-hydroxy-4-nitropyridine relative to the 3-hydroxy isomer indicates a more robust crystal lattice [4]. This property reduces the risk of polymorphic transformation or degradation during milling, blending, and accelerated stability testing of drug substance intermediates. The keto tautomer also provides a predictable hydrogen-bonding motif for cocrystal and salt formation screening [1].

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